An In-depth Technical Guide to the Chemical Profile of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
An In-depth Technical Guide to the Chemical Profile of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
This guide provides a comprehensive technical overview of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. While this specific isomer is not as extensively documented as its constitutional isomers, this document consolidates established chemical principles and analogous data to present a robust profile of its synthesis, structural characteristics, and physicochemical properties.
Introduction and Significance
1-(2,4-Dimethoxy-3-nitrophenyl)ethanone belongs to the class of nitroaromatic acetophenones. These compounds are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of methoxy, nitro, and acetyl functional groups on the benzene ring provides multiple reaction sites for further chemical modifications. The specific substitution pattern of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone, with the nitro group positioned between the two methoxy groups, presents unique electronic and steric characteristics that can influence its reactivity and biological activity. Understanding its chemical structure is paramount for its potential application in the development of novel compounds.
Synthesis and Mechanistic Considerations
The synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is not widely reported in the literature, suggesting that its preparation presents regioselectivity challenges. A plausible synthetic approach would involve the direct nitration of 2',4'-dimethoxyacetophenone. However, the directing effects of the substituents on the aromatic ring make the formation of the desired 3-nitro isomer a complex undertaking.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct conceptual route to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is the electrophilic nitration of 2',4'-dimethoxyacetophenone.
Caption: Proposed synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.
Discussion of Regioselectivity
The primary challenge in the proposed synthesis is controlling the position of nitration. The directing effects of the substituents on the 2',4'-dimethoxyacetophenone ring are as follows:
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Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups. The methoxy group at C2 directs towards C3 and C5, while the methoxy group at C4 directs towards C3 and C5.
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Acetyl group (-COCH₃): This is a deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.
The C3 and C5 positions are electronically favored by both activating and deactivating groups. However, the steric hindrance at the C3 position, situated between the acetyl and methoxy groups, is significant. Consequently, direct nitration is likely to yield a mixture of isomers, with the 5-nitro isomer potentially being the major product.[1] The choice of nitrating agent and reaction conditions can influence the isomer ratio. Milder nitrating agents, such as nitric acid in acetic anhydride, might offer a different selectivity profile compared to the more common mixed acid (HNO₃/H₂SO₄) conditions.[1]
Proposed Experimental Protocol
This protocol is a theoretical procedure based on standard nitration methods for activated aromatic systems.[1]
Materials:
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2',4'-Dimethoxyacetophenone
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Concentrated Nitric Acid (68%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Silica Gel for Column Chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Preparation of the Nitrating Mixture: In a dropping funnel, cautiously add 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
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Reaction Setup: Dissolve 1 equivalent of 2',4'-dimethoxyacetophenone in dichloromethane in a three-necked flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0°C.
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Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetophenone, ensuring the temperature is maintained between 0 and 5°C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.
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Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
Self-Validation: The success of this protocol would be validated by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the purified fractions to confirm the identity and purity of the desired 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone isomer.
Structural Elucidation and Physicochemical Properties
The chemical structure of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is defined by an acetophenone core with two methoxy groups at positions 2 and 4, and a nitro group at position 3 of the phenyl ring.
Caption: Chemical structure of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁NO₅ | - |
| Molecular Weight | 225.20 g/mol | [2] |
| Appearance | Expected to be a yellow crystalline solid | Analogy to related compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General properties of similar compounds |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds and established principles of spectroscopy.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~7.8 - 8.0 | d | 1H | Deshielded by the para-nitro group. |
| H-6 | ~6.8 - 7.0 | d | 1H | Shielded by the ortho-methoxy group. |
| -OCH₃ (C4) | ~3.9 - 4.1 | s | 3H | Typical chemical shift for aromatic methoxy groups. |
| -OCH₃ (C2) | ~3.8 - 4.0 | s | 3H | Slightly different chemical environment compared to the C4-methoxy. |
| -COCH₃ | ~2.5 - 2.7 | s | 3H | Characteristic chemical shift for an acetyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~195 - 200 | Typical for a ketone carbonyl carbon. |
| C-NO₂ | ~145 - 150 | Carbon atom attached to the nitro group. |
| C-OCH₃ | ~155 - 160 | Carbon atoms attached to the methoxy groups. |
| Aromatic C-H | ~110 - 130 | Aromatic carbons bearing a hydrogen atom. |
| Aromatic C (quaternary) | ~120 - 140 | Quaternary aromatic carbons. |
| -OCH₃ | ~55 - 60 | Methoxy carbon atoms. |
| -COCH₃ | ~25 - 30 | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| C=O (ketone) | 1680 - 1700 | Stretching |
| C-NO₂ (aromatic) | 1520 - 1560 (asymmetric), 1340 - 1380 (symmetric) | Stretching |
| C-O (aryl ether) | 1200 - 1275 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| Ion | Predicted m/z | Description |
| [M]⁺ | 225 | Molecular ion |
| [M-CH₃]⁺ | 210 | Loss of a methyl group from the acetyl moiety |
| [M-NO₂]⁺ | 179 | Loss of the nitro group |
| [M-COCH₃]⁺ | 182 | Loss of the acetyl group |
Potential Applications in Drug Discovery and Development
Substituted acetophenones are versatile precursors in medicinal chemistry. The functional groups on 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone offer several avenues for synthetic elaboration:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to introduce new functionalities.
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Modification of the Acetyl Group: The ketone can undergo reactions such as reduction to an alcohol, or be used in condensation reactions to build more complex structures.
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Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of other groups on the ring.
These potential transformations make 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs.
Conclusion
This technical guide has provided a detailed, albeit partially predictive, overview of the chemical structure, synthesis, and properties of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone. While direct experimental data for this specific isomer is scarce, a logical and scientifically sound profile has been constructed based on established chemical principles and data from analogous compounds. The key challenge in its synthesis lies in controlling the regioselectivity of the nitration of 2',4'-dimethoxyacetophenone. The predicted spectroscopic data provides a valuable reference for researchers who may synthesize and characterize this compound. The versatile functionality of this molecule makes it a promising intermediate for applications in organic synthesis and drug discovery. Further experimental work is warranted to validate the proposed synthetic route and to fully characterize this intriguing molecule.
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